molecular formula C20H16BrN3O5S B3455764 N~1~-(4-bromophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-bromophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3455764
M. Wt: 490.3 g/mol
InChI Key: HYUGDKDVGQXQBR-UHFFFAOYSA-N
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Description

The compound “N~1~-(4-bromophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a nitrophenyl group, and a phenylsulfonyl group attached to a glycinamide core .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the glycinamide core. Unfortunately, without specific data or a known crystal structure, a detailed analysis isn’t possible .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the bromophenyl group might undergo reactions typical of aryl halides, while the nitrophenyl group could participate in reactions typical of nitroaromatics .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like nitro and sulfonyl might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on how it interacts with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Handling guidelines would typically be provided in a Material Safety Data Sheet (MSDS), but such information might not be available if the compound is new or not widely studied .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it might be studied further as a potential therapeutic agent .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O5S/c21-15-9-11-16(12-10-15)22-20(25)14-23(17-5-4-6-18(13-17)24(26)27)30(28,29)19-7-2-1-3-8-19/h1-13H,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUGDKDVGQXQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Br)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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